molecular formula C10H15BF3K B13476788 Potassium (adamantan-1-YL)trifluoroborate

Potassium (adamantan-1-YL)trifluoroborate

Cat. No.: B13476788
M. Wt: 242.13 g/mol
InChI Key: DEFMSDYOOALBPK-UHFFFAOYSA-N
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Description

Potassium (adamantan-1-YL)trifluoroborate is a specialized organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (adamantan-1-YL)trifluoroborate can be synthesized through several methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This method typically involves the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride .

Industrial Production Methods: Industrial production of potassium trifluoroborates often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, ensuring that the final product is suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Potassium (adamantan-1-YL)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds .

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Comparison: Potassium (adamantan-1-YL)trifluoroborate is unique due to its adamantyl group, which imparts additional stability and steric hindrance compared to other trifluoroborates. This makes it particularly useful in reactions where stability and selectivity are crucial .

Properties

Molecular Formula

C10H15BF3K

Molecular Weight

242.13 g/mol

IUPAC Name

potassium;1-adamantyl(trifluoro)boranuide

InChI

InChI=1S/C10H15BF3.K/c12-11(13,14)10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6H2;/q-1;+1

InChI Key

DEFMSDYOOALBPK-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CC3CC(C1)CC(C3)C2)(F)(F)F.[K+]

Origin of Product

United States

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